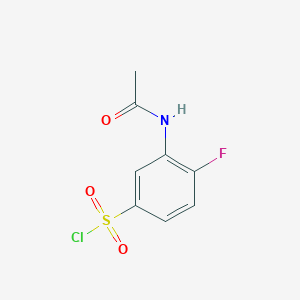

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3-acetamido-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO3S/c1-5(12)11-8-4-6(15(9,13)14)2-3-7(8)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHTYCODTAPJMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160233-26-1 | |

| Record name | 3-acetamido-4-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride typically involves the reaction of 3-acetamido-4-fluorobenzenesulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction is usually performed at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis.

Catalysts: Base catalysts like pyridine or triethylamine are often employed to facilitate the substitution reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.

Agrochemicals: The compound is employed in the development of herbicides and pesticides.

Dyes: It serves as a precursor in the synthesis of dyes and pigments.

Biological Studies: The compound is used in the study of enzyme inhibitors and as a labeling reagent in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. These derivatives can then interact with biological targets, such as enzymes, to exert their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally analogous sulfonyl-containing compounds reveals critical insights into substituent effects, reactivity, and biological activity.

2.1 Substituent Position and Electronic Effects

Fluorine Position :

The photodissociation dynamics of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene demonstrate that fluorine’s position (3 vs. 4) significantly alters energy partitioning during reactions. For example, the anisotropy parameter (β) shifts from 0.7 (3-F) to -0.4 (4-F), indicating distinct electronic environments . This suggests that the 4-fluoro substituent in 3-acetamido-4-fluorobenzene-1-sulfonyl chloride may enhance the electron-withdrawing effect on the sulfonyl chloride, stabilizing it against hydrolysis compared to 3-fluoro analogs.- Acetamido Group: The 4-acetamido-TEMPO catalyst () highlights that acetamido groups at specific positions improve catalytic efficiency in oxidation reactions.

2.2 Reactivity and Stability

Sulfonyl Chloride Reactivity :

Electron-withdrawing groups like fluorine stabilize sulfonyl chlorides by delocalizing negative charge during nucleophilic substitution. This is corroborated by the stability of dichlorophenyl-sulfonyl-containing GSK1016790A (), where electron-withdrawing Cl atoms enhance agonist potency (EC50 = 2.1 nM for TRPV4 activation) . The 4-fluoro substituent in the target compound may similarly enhance reactivity in sulfonamide formation.Synthetic Applications :

Gold-catalyzed cyclization reactions () demonstrate that sulfonyl group migration and substituent positioning influence reaction pathways. The 3-acetamido-4-fluoro substitution pattern may direct regioselectivity in analogous synthetic routes .

Data Table: Key Comparisons of Sulfonyl-Containing Compounds

Research Findings and Implications

- Substituent Synergy: The combination of 3-acetamido (hydrogen-bond donor) and 4-fluoro (electron-withdrawing) groups may optimize both reactivity and target binding, as seen in analogous sulfonamides .

- Synthetic Versatility : The sulfonyl chloride group’s reactivity positions this compound as a precursor for sulfonamide-based pharmaceuticals, similar to GSK1016790A and compound 21 .

- Stability Considerations: Fluorine’s electron-withdrawing effect likely enhances stability, reducing hydrolysis rates compared to non-fluorinated sulfonyl chlorides .

Biological Activity

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride (CAS No. 160233-26-1) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 3-acetamido-4-fluorobenzene-1-sulfonyl chloride can be represented as follows:

This compound features a sulfonyl chloride functional group, which is known to participate in various chemical reactions, particularly in the synthesis of other biologically active molecules.

1. Enzyme Interactions

3-Acetamido-4-fluorobenzene-1-sulfonyl chloride has been shown to interact with several enzymes, influencing their activity. Notably, it may act as an inhibitor for certain cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics.

2. Cellular Effects

Research indicates that this compound can modulate cellular signaling pathways. It has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism.

1. Binding Affinity

The mode of action for 3-acetamido-4-fluorobenzene-1-sulfonyl chloride primarily involves binding to specific biomolecules, including enzymes and receptors. This binding can lead to conformational changes that either inhibit or enhance enzymatic activity.

2. Gene Regulation

By interacting with transcription factors and other regulatory proteins, this compound can influence gene expression levels, thereby affecting various biological processes such as cell proliferation and apoptosis.

Case Studies

Study 1: Inhibition of Cytochrome P450

A study demonstrated that 3-acetamido-4-fluorobenzene-1-sulfonyl chloride inhibits cytochrome P450 enzymes in vitro. The inhibition was dose-dependent, with significant effects observed at concentrations above 10 µM. The study highlighted the importance of understanding dosage effects for potential therapeutic applications.

Study 2: Impact on Cancer Cell Lines

In another investigation, this compound was tested against human cervical adenocarcinoma HeLa cells. The half-maximal inhibitory concentration (IC50) was determined using a viability assay, revealing that concentrations above 20 µM resulted in significant cytotoxicity .

Data Table: Summary of Biological Activities

Q & A

Basic Question: What are the standard synthetic routes for preparing 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sulfonation of a fluorinated benzene derivative followed by chlorination. A common approach is to start with 3-acetamido-4-fluorobenzene, reacting it with chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl group. Subsequent treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride. Key factors affecting yield include:

- Temperature control : Excess heat during sulfonation can lead to decomposition or over-sulfonation.

- Stoichiometry : A 1:1.2 molar ratio of substrate to chlorosulfonic acid minimizes side reactions.

- Purification : Recrystallization from dry dichloromethane or hexane is critical to remove unreacted reagents .

Advanced Question: How can flow chemistry techniques optimize the synthesis of 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride?

Methodological Answer:

Flow chemistry enables precise control over reaction parameters, improving reproducibility and scalability. For example:

- Residence time : Adjusting flow rates ensures intermediates like sulfonic acid derivatives do not degrade before chlorination.

- Temperature gradients : Separate modules for sulfonation (0–5°C) and chlorination (25–30°C) prevent thermal runaway.

- In-line analytics : Real-time monitoring via IR or UV-vis spectroscopy detects intermediates, enabling immediate parameter adjustments.

A similar flow-based approach was validated for diphenyldiazomethane synthesis using Omura-Sharma-Swern oxidation, demonstrating enhanced yields (85–92%) compared to batch methods .

Basic Question: What spectroscopic and analytical methods are recommended for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the acetamido group (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and fluorine substituent (¹⁹F NMR δ ~-110 ppm).

- Mass Spectrometry (HRMS) : Look for [M+H]⁺ or [M-Cl]⁺ peaks (calculated molecular weight: ~235.6 g/mol).

- Elemental Analysis : Validate %C, %H, %N, and %S (±0.3% deviation).

- Melting Point : Compare with literature values (e.g., 83–87°C for structurally similar 4-acetylbenzenesulfonyl chloride) .

Advanced Question: How can researchers resolve contradictions in reported spectral data or melting points for this compound?

Methodological Answer:

Discrepancies often arise from impurities, polymorphic forms, or measurement protocols. To address this:

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 1:4) followed by recrystallization.

- Standardized Conditions : Report melting points in sealed capillaries under inert gas (N₂) to prevent hydrolysis.

- Cross-validation : Compare IR and NMR data with structurally analogous compounds like 3-chloro-4-fluorobenzenesulfonyl chloride (CAS 42413-03-6) to identify substituent-specific shifts .

Basic Question: What are the stability considerations for storing 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride?

Methodological Answer:

The compound is moisture-sensitive due to the sulfonyl chloride group. Recommended storage practices include:

- Temperature : Store at -20°C in amber vials to prevent thermal decomposition.

- Atmosphere : Use argon or nitrogen for vial headspace to inhibit hydrolysis.

- Container : Avoid plasticizers; use glass with PTFE-lined caps.

Similar sulfonyl chlorides like 4-biphenylsulfonyl chloride (CAS 1623-93-4) show <5% decomposition over 6 months under these conditions .

Advanced Question: How can mechanistic studies elucidate the reactivity of the acetamido and fluorine substituents in sulfonation reactions?

Methodological Answer:

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can map electron density to predict regioselectivity. The fluorine atom’s electron-withdrawing effect directs sulfonation to the para position relative to the acetamido group.

- Kinetic Isotope Effects (KIE) : Substitute fluorine with deuterium to study its role in transition-state stabilization.

- Competitive Reactions : Compare sulfonation rates with analogs like 4-fluorobenzenesulfonyl chloride to isolate substituent effects .

Basic Question: What are the safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat.

- Ventilation : Perform reactions in a fume hood; sulfonyl chlorides release HCl gas upon hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) slurry.

Refer to ECHA guidelines for sulfonyl chlorides, which mandate LD50/LC50 documentation and proper waste disposal .

Advanced Question: How can Design of Experiments (DoE) optimize reaction parameters for large-scale synthesis?

Methodological Answer:

A factorial DoE approach can identify critical variables:

- Factors : Temperature, reagent stoichiometry, mixing efficiency.

- Responses : Yield, purity, particle size.

For example, a central composite design (CCD) with 3 levels was used in flow chemistry optimizations for diazomethane derivatives, achieving a 40% reduction in solvent use .

Basic Question: What solvent systems are compatible with 3-Acetamido-4-fluorobenzene-1-sulfonyl chloride in subsequent reactions?

Methodological Answer:

- Polar Aprotic Solvents : Dry DMF, DMSO, or acetonitrile for nucleophilic substitutions (e.g., amidation).

- Chlorinated Solvents : Dichloromethane or chloroform for Friedel-Crafts acylations.

- Avoid Protic Solvents : Methanol or water induce hydrolysis to sulfonic acid. Compatibility data from analogs like 3-(cyclopropylcarbamoyl)benzenesulfonyl chloride (PubChem CID 259744) confirm these trends .

Advanced Question: How can researchers validate the absence of regioisomeric byproducts in the final compound?

Methodological Answer:

- HPLC-MS with C18 Columns : Resolve isomers based on retention time differences (e.g., 3- vs. 4-substituted isomers).

- 2D NMR (COSY, NOESY) : Detect spatial correlations between the acetamido group and fluorine.

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for 3-chloro-4-methylbenzenesulfonyl chloride (CCDC 259744) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.